

Preclinical Data on NMS-0963: An In-depth Technical Guide

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Compound of Interest

Compound Name: NMS-0963

Cat. No.: B12378000

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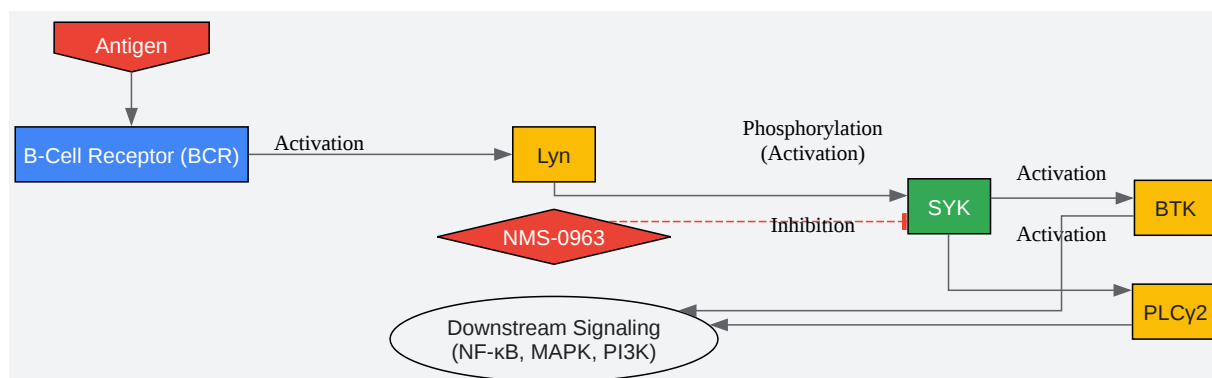
This technical guide provides a comprehensive overview of the available preclinical data on **NMS-0963**, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule, particularly in the context of B-cell malignancies.

Core Compound Profile

NMS-0963 is an orally available small molecule inhibitor of spleen tyrosine kinase (SYK).^{[1][2][3]} SYK is a critical non-receptor cytoplasmic tyrosine kinase that plays a fundamental role in the signal transduction of the B-cell receptor (BCR).^[1] Consequently, SYK is a key therapeutic target in B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL) that are dependent on BCR signaling for their proliferation and survival.^[2]

Mechanism of Action

NMS-0963 exerts its therapeutic effect by inhibiting the kinase activity of SYK. In the canonical BCR signaling pathway, antigen binding to the BCR leads to the recruitment and activation of SYK. Activated SYK then phosphorylates downstream signaling molecules, initiating a cascade that ultimately promotes B-cell proliferation, differentiation, and survival. By inhibiting SYK, **NMS-0963** effectively blocks this signaling cascade, leading to an anti-proliferative effect in SYK-dependent cancer cells.^[1]



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BCR Signaling Pathway and the inhibitory action of **NMS-0963**.

Data Presentation

The following tables summarize the available quantitative preclinical data for **NMS-0963**. It is important to note that detailed quantitative data from in vivo studies are not yet publicly available and the information is based on abstracts from scientific conferences.

Table 1: In Vitro Activity

Parameter	Value	Cell Line/Assay Condition
SYK IC50	3 nM	Biochemical assay[4][5][6]
Anti-proliferative IC50	27 nM	BaF3-TEL-SYK cell line[4][5] [6]

Table 2: In Vivo Pharmacokinetics

Species	Route of Administration	Key Findings
Mouse	Oral	Favorable pharmacokinetic profile[1]
Rat	Oral	Favorable pharmacokinetic profile[1]
Dog	Oral	Favorable pharmacokinetic profile[1]

Specific parameters such as Cmax, Tmax, AUC, and bioavailability are not publicly available.

Table 3: In Vivo Efficacy

Cancer Model	Key Findings
Diffuse Large B-cell Lymphoma (DLBCL) Xenograft	Striking in vivo efficacy in tumor models of CD79/Myd88 mutated DLBCL[1]

Specific details on dosing, schedule, and tumor growth inhibition are not publicly available.

Table 4: Preclinical Safety

Key Findings
Permissive preclinical safety profile[1]

Specifics on toxicology studies, such as NOAEL (No-Observed-Adverse-Effect Level), are not publicly available.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the preclinical evaluation of a SYK inhibitor like **NMS-0963**. The specific protocols used by Nerviano Medical Sciences may have proprietary modifications.

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the SYK enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

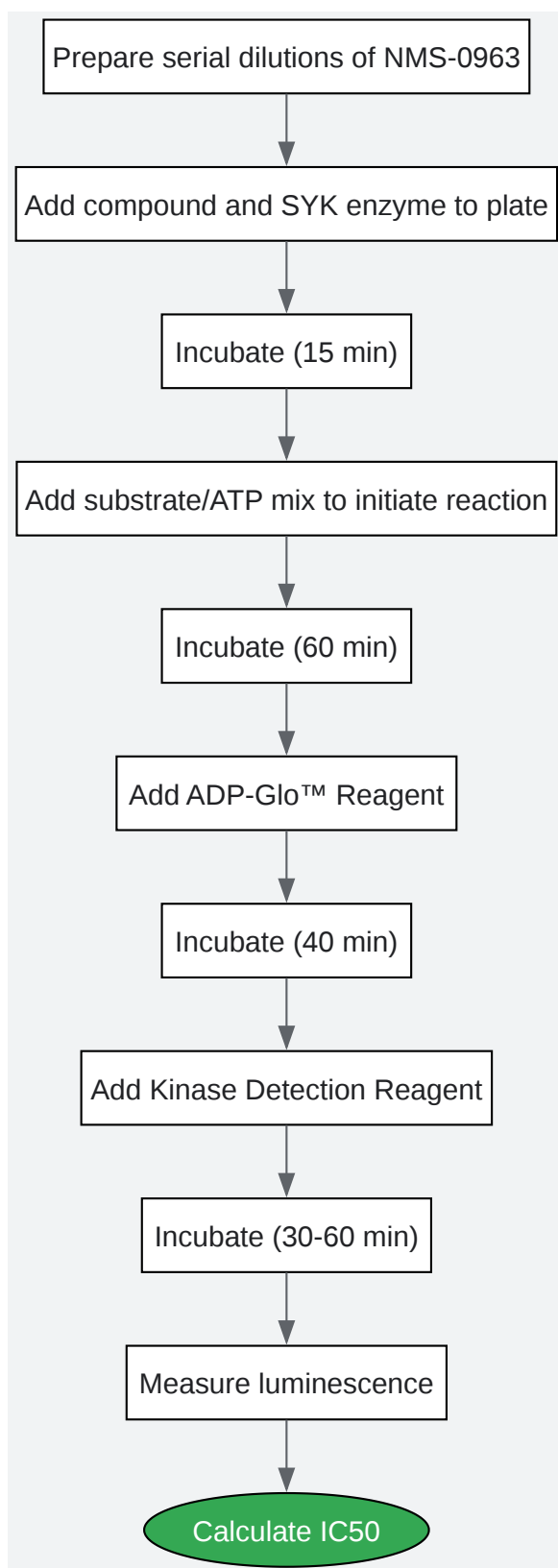
Materials:

- Recombinant human SYK enzyme
- SYK substrate (e.g., poly(Glu, Tyr) 4:1)
- **NMS-0963**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- DMSO
- 384-well white opaque plates

Procedure:

- Prepare serial dilutions of **NMS-0963** in DMSO.
- Add 1 μL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of diluted SYK enzyme to each well.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
- Initiate the kinase reaction by adding 2 μL of a substrate/ATP mixture.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.

- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate IC₅₀ values by plotting the luminescence signal against the logarithm of the inhibitor concentration.



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Workflow for the in vitro SYK kinase inhibition assay.

This cell-based assay measures the anti-proliferative activity of **NMS-0963** in a cell line engineered to be dependent on SYK signaling for proliferation and survival.

Materials:

- BaF3-TEL-SYK cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **NMS-0963**
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- 96-well clear bottom plates

Procedure:

- Culture BaF3-TEL-SYK cells in appropriate medium.
- Seed the cells into 96-well plates at a predetermined density.
- Prepare serial dilutions of **NMS-0963** in the cell culture medium.
- Add the diluted compound to the cell plates.
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Equilibrate the plates to room temperature.
- Add CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the IC₅₀ value, which represents the concentration of **NMS-0963** that inhibits cell proliferation by 50%.

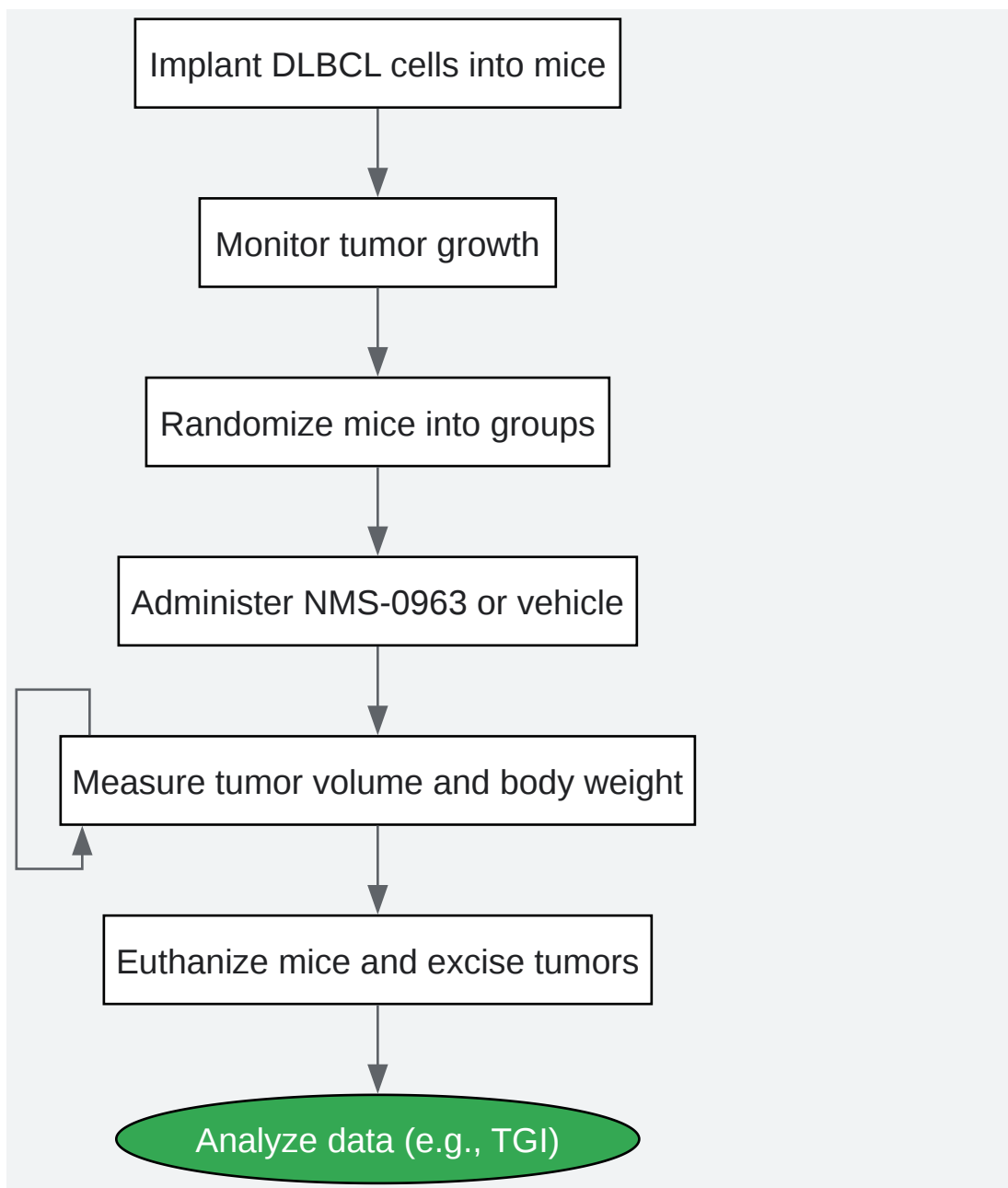
This in vivo model is used to evaluate the anti-tumor efficacy of **NMS-0963** in a living organism.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or NSG)
- DLBCL cell line (e.g., a CD79/Myd88 mutated line)
- Matrigel (optional)
- **NMS-0963** formulation for oral administration
- Vehicle control

Procedure:

- Subcutaneously implant DLBCL cells, optionally mixed with Matrigel, into the flank of the immunocompromised mice.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Administer **NMS-0963** orally to the treatment group according to a specific dosing schedule. The control group receives the vehicle.
- Measure tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
- Calculate tumor growth inhibition (TGI) to assess the efficacy of **NMS-0963**.



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